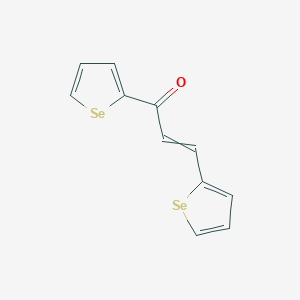
10-(4-Chlorophenyl)-10H-phenoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(4-Chlorophenyl)-10H-phenoxazine is a heterocyclic compound that features a phenoxazine core substituted with a 4-chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-(4-Chlorophenyl)-10H-phenoxazine typically involves the reaction of phenoxazine with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling are also employed to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 10-(4-Chlorophenyl)-10H-phenoxazine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products:
Oxidation: Phenoxazine derivatives with varying oxidation states.
Reduction: Reduced phenoxazine derivatives.
Substitution: Substituted phenoxazine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
10-(4-Chlorophenyl)-10H-phenoxazine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 10-(4-Chlorophenyl)-10H-phenoxazine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
5-(4-Chlorophenyl)-1,3,4-oxadiazole: Shares the 4-chlorophenyl group but has a different heterocyclic core.
4-(4-Chlorophenyl)thiazole: Contains a thiazole ring instead of a phenoxazine core.
Uniqueness: 10-(4-Chlorophenyl)-10H-phenoxazine is unique due to its phenoxazine core, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H12ClNO |
|---|---|
Peso molecular |
293.7 g/mol |
Nombre IUPAC |
10-(4-chlorophenyl)phenoxazine |
InChI |
InChI=1S/C18H12ClNO/c19-13-9-11-14(12-10-13)20-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)20/h1-12H |
Clave InChI |
ZBWJMTYJNBFHFA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B14137739.png)

![2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol](/img/structure/B14137755.png)
![5-Chloro-2-{[(2,6-difluorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14137764.png)
![Bis[4-(9H-carbazol-9-yl)phenyl]methanone](/img/structure/B14137769.png)









